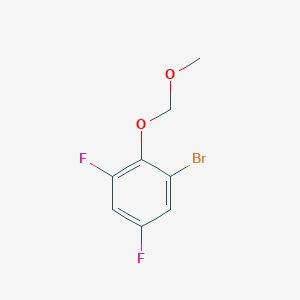

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-3,5-difluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-4-13-8-6(9)2-5(10)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADOJWUXFVBUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

Topic: Synthesis of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

This guide details the synthesis of This compound , a critical intermediate in the design of fluorinated pharmaceutical scaffolds.

The molecule features three distinct functionalities that make it a "linchpin" in medicinal chemistry:

-

The Methoxymethoxy (MOM) Group: Acts as a robust protecting group for the phenol and a potent Directed Metalation Group (DMG) for subsequent lithiation chemistry.

-

The Bromine Handle: Enables rapid, selective Lithium-Halogen Exchange (Li/Br exchange) under mild conditions, generating a nucleophilic fluorinated aryl species.

-

The Fluorine Substitution Pattern: The 3,5-difluoro motif is highly sought after for modulating lipophilicity and metabolic stability in drug candidates.

Safety Warning: This protocol utilizes Chloromethyl methyl ether (MOM-Cl) , a known human carcinogen. All procedures must be conducted in a certified fume hood with appropriate PPE (double nitrile gloves, face shield).

Retrosynthetic Analysis

The most efficient route to the target molecule is the direct O-alkylation of the commercially available precursor, 2-Bromo-4,6-difluorophenol .

-

Disconnection: The ether oxygen-carbon bond.

-

Precursor: 2-Bromo-4,6-difluorophenol (CAS: 98130-56-4).[1]

-

Reagent: Chloromethyl methyl ether (MOM-Cl).

-

Mechanism: SN2 Nucleophilic Substitution.

Synthesis Workflow Diagram

Figure 1: Strategic workflow for the MOM protection of 2-Bromo-4,6-difluorophenol.

Experimental Protocol

This protocol prioritizes the DIPEA (Hünig's Base) method over Sodium Hydride (NaH). While NaH is faster, the DIPEA method is milder, avoids hydrogen gas evolution, and minimizes the risk of defluorination or side reactions in polyfluorinated systems.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | Role | Notes |

| 2-Bromo-4,6-difluorophenol | 1.0 | Substrate | CAS: 98130-56-4 |

| MOM-Cl | 1.5 | Electrophile | Carcinogen. Density ~1.06 g/mL |

| DIPEA | 2.0 | Base | Scavenges HCl byproduct |

| Dichloromethane (DCM) | 0.2 M | Solvent | Anhydrous preferred |

| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (Optional, boosts rate) |

Step-by-Step Methodology

1. Preparation (0°C)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with 2-Bromo-4,6-difluorophenol (1.0 equiv) and anhydrous DCM (concentration ~0.2 M).

-

Add DIPEA (2.0 equiv) via syringe. The solution may darken slightly as the phenoxide forms.

-

Cool the reaction mixture to 0°C using an ice/water bath.

2. Reaction (0°C → RT)

-

Critical Step: Add MOM-Cl (1.5 equiv) dropwise over 10–15 minutes. Do not rush this step; exotherms can lead to impurities.

-

(Optional) Add a catalytic amount of TBAI (5 mol%) if the reaction is sluggish.

-

Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) .

-

Stir for 4–12 hours . Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar MOM-ether.

3. Workup & Quench

-

Cool the mixture back to 0°C.

-

Quench by slowly adding saturated aqueous NaHCO₃ .

-

Separate the layers.[2][4] Extract the aqueous phase twice with DCM.

-

Wash the combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

4. Purification

-

Method: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 100% Hexanes → 95:5 Hexanes:EtOAc.

-

Yield Expectation: 85–95% as a colorless oil or low-melting solid.

Mechanistic Insight & Troubleshooting

Mechanism: Base-Promoted SN2

The reaction proceeds via the in situ generation of the phenoxide anion by DIPEA. The phenoxide acts as the nucleophile, attacking the highly electrophilic methylene carbon of MOM-Cl, displacing the chloride ion.

Why DIPEA? In polyfluorinated rings, the protons are more acidic, but the ring is also susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong bases like NaH can sometimes trigger fluoride displacement if the temperature is uncontrolled. DIPEA provides a "soft" deprotonation, preserving the fluorine substituents.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion | Moisture in solvent | Use freshly distilled DCM or molecular sieves. MOM-Cl hydrolyzes rapidly in water. |

| Side Products | O- vs C-alkylation | Unlikely with MOM-Cl, but ensure temperature is kept low (0°C) during addition. |

| Residual Phenol | Incomplete reaction | Wash organic layer with 1M NaOH during workup to strip remaining phenol. |

Downstream Applications: The "Lithiation Switch"

The synthesized This compound is a versatile building block. The MOM group coordinates lithium reagents, while the bromine atom provides a specific site for exchange.

Halogen-Lithium Exchange Workflow

-

Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

-

Process: Rapid Li/Br exchange occurs at the C1 position, driven by the formation of the more stable aryl lithium species and the coordination of the Li atom by the MOM oxygen (C2).

-

Electrophile Trapping: The resulting lithiated species can be trapped with borates (Suzuki precursors), aldehydes, or silanes.

Figure 2: Application of the target molecule in halogen-lithium exchange chemistry.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.).[7] Wiley-Interscience. (Standard reference for MOM protection protocols).

-

ChemicalBook. (2025). 2-Bromo-4,6-difluorophenol Product Properties and Synthesis. Retrieved from ChemicalBook Database.[4]

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on MOM/Director groups in lithiation).

-

GuideChem. (2025). Synthesis and Applications of Brominated Fluorobenzenes.

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-4-fluorophenol | 496-69-5 [chemicalbook.com]

- 4. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. WO2003010158A1 - Novel compounds - Google Patents [patents.google.com]

In-Depth Technical Guide: 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

Identity & Characterization

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals. It serves as a protected form of 2-bromo-4,6-difluorophenol, where the methoxymethyl (MOM) group acts as a robust protecting group for the hydroxyl moiety, enabling lithiation or cross-coupling reactions at the bromine position without interference from the acidic phenol.

Chemical Fingerprint

| Property | Data |

| CAS Number | 1803589-44-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrF₂O₂ |

| Molecular Weight | 253.04 g/mol |

| Precursor CAS | 98130-56-4 (2-Bromo-4,6-difluorophenol) |

| PubChem CID | 91663009 |

| Appearance | Colorless to pale yellow oil (Standard) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Synthetic Pathway (The "Recipe")

The synthesis of this intermediate follows a standard protection protocol using Chloromethyl methyl ether (MOM-Cl) .[1] Due to the electron-withdrawing nature of the two fluorine atoms, the precursor phenol is relatively acidic, facilitating deprotonation.

Precursor Selection

-

Starting Material: 2-Bromo-4,6-difluorophenol (CAS 98130-56-4).[2][3][4][5]

-

Reagent: Chloromethyl methyl ether (MOM-Cl) [Safety Warning: Carcinogenic].

-

Base:

-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH).

Protocol: MOM Protection[1][7][8]

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve 2-Bromo-4,6-difluorophenol (1.0 equiv) in anhydrous Dichloromethane (DCM). -

Deprotonation: Cool to 0°C. Add DIPEA (1.5–2.0 equiv) dropwise. Stir for 15 minutes.

-

Addition: Add MOM-Cl (1.2–1.5 equiv) dropwise via syringe. The reaction is exothermic; maintain temperature < 5°C during addition.

-

Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the pure oil.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for the MOM protection of 2-Bromo-4,6-difluorophenol.

Reactivity Profile & Strategic Application

The utility of This compound lies in its ability to serve as a masked nucleophile or electrophile in cross-coupling, without the acidic proton of the phenol interfering with organometallic reagents.

A. Lithium-Halogen Exchange (The Primary Utility)

The bromine atom at position 1 is highly susceptible to Lithium-Halogen exchange using

-

Mechanism: Treatment with

-BuLi at -78°C generates the aryllithium species. -

Stabilization: The MOM group at position 2 provides mild coordination to the lithium (Chelation Control), stabilizing the intermediate.

-

Trapping: The lithiated species can be trapped with electrophiles:

-

Borates (

): Yields the aryl boronic acid (Suzuki coupling precursor). -

Aldehydes/Ketones: Yields secondary/tertiary alcohols.

-

DMF: Yields the benzaldehyde derivative.

-

B. Palladium-Catalyzed Coupling

The bromine handle allows for direct participation in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to build biaryl systems common in kinase inhibitors.

C. Deprotection

The MOM group is acid-labile. It can be removed in the final stage to reveal the free phenol.

-

Conditions:

Reactivity Logic Diagram

Caption: Strategic reactivity pathways: Lithiation, Coupling, and Deprotection.

Safety & Handling Protocols

This compound and its precursors present specific hazards that require strict adherence to safety protocols.

-

MOM-Cl (Reagent): Classified as a Known Human Carcinogen (OSHA). It is highly volatile and toxic. All reactions involving MOM-Cl must be performed in a well-ventilated fume hood with double-gloving (Nitrile/Laminate).

-

This compound:

-

Skin/Eye Irritant: Standard PPE (Lab coat, gloves, goggles) is mandatory.

-

Storage: Store in a cool, dry place (2-8°C recommended). Nitrogen blanket is preferred to prevent slow hydrolysis of the MOM ether over long periods.

-

References

-

Sigma-Aldrich. this compound Product Detail. (CAS 1803589-44-7).[6] Retrieved from .

-

American Elements. this compound.[7] Retrieved from .

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection/deprotection mechanics).

-

ChemScene. 2-Bromo-4,6-difluorophenol Product Detail. (CAS 98130-56-4).[2][3][4][5] Retrieved from .[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pure-synth.com [pure-synth.com]

- 4. 2-Bromo-4,6-difluorophenol | 98130-56-4 [sigmaaldrich.com]

- 5. 2-Bromo-4,6-difluorophenol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. americanelements.com [americanelements.com]

- 7. N/A,{3-[(cyclohexyloxy)methyl]-5-fluorophenyl}boronic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

1H NMR spectrum of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the complex spectral data of this fluorinated aromatic compound. We will explore the nuanced effects of substituent electronegativity, resonance, and through-bond spin-spin coupling, particularly the significant impact of ¹H-¹⁹F coupling. This guide synthesizes predictive analysis with established spectroscopic data to serve as an authoritative reference for the structural elucidation of this and similar molecules.

Introduction: The Structural Significance of a Multifunctional Arene

This compound is a highly functionalized aromatic ring, presenting a unique substitution pattern that is of interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine atoms significantly modulate the electronic properties of the ring, often enhancing metabolic stability or binding affinity in bioactive compounds. The methoxymethyl (MOM) ether serves as a common and robust protecting group for the phenolic hydroxyl function, which is stable under a variety of conditions but can be selectively removed when needed.[1][2]

Accurate structural verification is paramount in multi-step synthesis. NMR spectroscopy is the most powerful tool for the unambiguous characterization of such molecules in solution. The ¹H NMR spectrum, in particular, offers a wealth of information regarding the electronic environment of protons, their connectivity, and their spatial relationships. However, for a molecule like this compound, the spectrum is complicated by spin-spin coupling between protons (¹H) and fluorine (¹⁹F) nuclei, which requires a detailed and systematic approach for accurate interpretation.

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound can be divided into two distinct regions: the aromatic region, featuring signals from the two protons on the benzene ring, and the aliphatic region, containing signals from the methoxymethyl (MOM) protecting group.

The Aliphatic Region: The Signature of the MOM Group

The methoxymethyl (MOM) protecting group typically gives rise to two sharp singlet signals in the ¹H NMR spectrum, making it easily identifiable.[3]

-

Methylene Protons (-O-CH₂-O-): These two protons are chemically equivalent and are not coupled to any other protons. They are expected to appear as a singlet. Due to the deshielding effect of the two adjacent oxygen atoms, this signal will appear significantly downfield, typically in the range of δ 4.6 - 5.2 ppm .[4]

-

Methyl Protons (-O-CH₃): The three protons of the methyl group are also chemically equivalent and isolated from other protons, resulting in a singlet. This signal is expected in the range of δ 3.3 - 3.5 ppm .[4]

The integration of these signals will be in a 2:3 ratio, corresponding to the methylene and methyl protons, respectively.

The Aromatic Region: A Complex Web of ¹H-¹⁹F Coupling

The aromatic region of the spectrum is more complex due to the presence of two non-equivalent protons (at the C4 and C6 positions) that are coupled not only to each other but also to the two fluorine atoms. Understanding the magnitude of various coupling constants is key to deciphering the resulting multiplets.

The magnitude of ¹H-¹⁹F coupling constants (JHF) is dependent on the number of bonds separating the two nuclei:

-

Ortho coupling (³JHF): Through three bonds, typically the largest, ranging from 5-10 Hz.[5]

-

Meta coupling (⁴JHF): Through four bonds, smaller, typically 1-4 Hz.[5][6]

-

Para coupling (⁵JHF): Through five bonds, usually the smallest and often unresolved, <1 Hz.

Proton at C6 (H6):

-

This proton is influenced by the substituents at positions 1, 2, and 5.

-

Coupling to H4: A small meta coupling (⁴JHH) of 2-3 Hz is expected.

-

Coupling to F5: A strong ortho coupling (³JHF) is expected.

-

Coupling to F3: A para coupling (⁵JHF) is expected, which may be very small or negligible.

-

Predicted Multiplicity: The H6 signal is predicted to be a doublet of doublets (dd) or a more complex multiplet if the para coupling is resolved. The primary splitting will be from the ortho ³JHF, further split by the meta ⁴JHH.

Proton at C4 (H4):

-

This proton is positioned between the two fluorine atoms.

-

Coupling to H6: The same meta coupling (⁴JHH) of 2-3 Hz.

-

Coupling to F3: A strong ortho coupling (³JHF) is expected.

-

Coupling to F5: A meta coupling (⁴JHF) is expected.

-

Predicted Multiplicity: The H4 signal is predicted to be a triplet of doublets (td) or a more complex multiplet. It will appear as a triplet due to coupling with two different fluorine atoms (ortho to F3 and meta to F5), with each peak of the triplet further split into a doublet by the meta coupling to H6. The observed pattern may appear as a triplet if the meta JHF and JHH couplings are similar in magnitude.

The chemical shifts of these aromatic protons are influenced by the combined electronic effects of the substituents. The parent compound, 1-bromo-3,5-difluorobenzene, shows proton signals around δ 7.05 and 6.76 ppm.[7][8] The introduction of the strongly electron-donating -O-MOM group at C2 is expected to shift both aromatic protons upfield (to a lower ppm value) due to increased electron density on the ring.

Caption: Standard workflow for ¹H NMR data acquisition.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how multiple structural features influence NMR parameters. While the aliphatic signals of the MOM group are simple and diagnostic, the aromatic region presents a challenging but solvable puzzle. A thorough understanding of ¹H-¹⁹F coupling rules, combined with knowledge of substituent effects on chemical shifts, allows for a confident and accurate prediction of the spectrum. For unambiguous assignment, advanced techniques such as ¹⁹F decoupling are invaluable. This guide provides the foundational knowledge and practical steps necessary for researchers to effectively utilize ¹H NMR in the structural elucidation of this and related complex fluorinated molecules.

References

-

Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Lawson, K. D., & Flautt, T. J. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(6), 1057-1063. Retrieved from [Link]

-

Ghiriviga, I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(2), 93-105. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Retrieved from [Link]

-

Knettle, B. W., et al. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Applied Sciences, 10(11), 3836. Retrieved from [Link]

- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. adichemistry.com [adichemistry.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR analysis of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

Technical Guide: C NMR Characterization of this compound

Executive Summary

This guide provides a comprehensive framework for the structural validation of This compound using Carbon-13 Nuclear Magnetic Resonance (

The spectrum is defined by complex multiplet splitting patterns arising from

Structural Context & Spin Physics

The Molecular Core

The target molecule is a tetra-substituted benzene ring. The symmetry is broken by the unique arrangement of substituents, resulting in six non-equivalent aromatic carbon signals , plus the signals from the methoxymethylether (MOM) group.

Key Structural Features:

-

C-F Coupling: The two fluorine atoms at positions 3 and 5 are 100% natural abundance spin-active nuclei (

F). They will split carbon signals into doublets, triplets, or doublets of doublets (dd) depending on bond distance ( -

MOM Protecting Group: The acetal-like methylene (-OCH

O-) is a diagnostic handle, typically appearing in the 90–100 ppm range. -

Bromine Heavy Atom Effect: The C1 carbon attached to Bromine will experience a slight upfield shift (shielding) relative to a protonated carbon, typically appearing near 110–125 ppm, often with low intensity due to long relaxation times (

).

Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling networks that dictate the multiplicity of the signals.

Caption: Scalar coupling network showing the influence of

Experimental Protocol (Self-Validating)

To ensure data integrity, the acquisition must account for the slow relaxation of quaternary carbons (C1, C2, C3, C5) and the wide spectral width required for C-F splitting.

A. Sample Preparation[1]

-

Solvent: Chloroform-

(CDCl -

Concentration: 20–50 mg in 0.6 mL solvent. High concentration is preferred to detect the low-intensity multiplets of C-F coupled carbons.

-

Relaxation Agent (Optional but Recommended): For quantitative integration, add 2–5 mg of Chromium(III) acetylacetonate [Cr(acac)

]. This shortens the

B. Instrument Parameters

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Standard proton decoupling. NOE enhancement is minimal for quaternary carbons but useful for C4/C6/MOM. |

| Spectral Width | 240 ppm (-10 to 230 ppm) | Ensures capture of all multiplets and prevents folding of high-field signals. |

| Relaxation Delay ( | Critical: C-Br and C-F carbons have very long | |

| Scans (NS) | Required to resolve the outer wings of the C-F multiplets (septets/quartets) from noise. | |

| Acquisition Time (AQ) | ~1.0 second | Sufficient for resolution of |

Spectral Analysis & Assignment Table

The following table synthesizes predicted chemical shifts (based on substituent additivity rules) with expected coupling patterns.

Reference: CDCl

| Carbon Position | Type | Predicted Shift ( | Multiplicity ( | Mechanistic Explanation |

| C3 | C | 158.0 – 164.0 | dd ( | Direct attachment to F; deshielded. Coupled to F3 (large) and F5 (small). |

| C5 | C | 154.0 – 160.0 | dd ( | Similar to C3 but distinct due to asymmetry (C4 vs C6 environment). |

| C2 | C | 142.0 – 148.0 | dd ( | Ipso-oxygen causes deshielding. Split by ortho-F3 and para-F5. |

| C1 | C | 110.0 – 118.0 | t ( | Heavy atom (Br) shielding effect. Pseudo-triplet due to two meta-F atoms. |

| C6 | C | 112.0 – 116.0 | d ( | Ortho to F5. Doublet splitting is diagnostic. |

| C4 | C | 100.0 – 105.0 | t ( | Shielded by two ortho-F atoms. Triplet due to simultaneous coupling to F3/F5. |

| MOM-CH | O-CH | 94.0 – 98.0 | s (or br s) | Characteristic anomeric carbon. May show slight broadening due to long-range coupling. |

| MOM-CH | O-CH | 56.0 – 58.0 | s | Standard methoxy shift. |

Detailed Coupling Analysis (The "Fingerprint")

The most distinct feature of this spectrum is the C4 Triplet .

-

Observation: A 1:2:1 triplet near 102 ppm.

-

Cause: C4 is flanked by F3 and F5.[1] Since

Hz, the doublet-of-doublets collapses into a triplet. -

Validation: If this signal appears as a doublet, the molecule may be the mono-fluoro impurity.

Workflow for Assignment Validation

Use this logic flow to confirm the structure and rule out common synthetic failures (e.g., loss of MOM group, debromination).

Caption: Logic gate workflow for structural verification of the target molecule.

Troubleshooting & Artifacts

Missing Quaternary Carbons (C1, C2, C3, C5)

-

Issue: Signals at 115 ppm (C-Br) or 160 ppm (C-F) are invisible or buried in noise.

-

Cause: Saturation due to long

relaxation times and lack of NOE.[2] -

Solution: Increase

to 5 seconds. If speed is critical, add Cr(acac)

"Extra" Splitting (Virtual Coupling)

-

Issue: The MOM methyl group appears as a doublet or broad peak.

-

Cause: Through-space coupling (

or similar) between the MOM protons and the Fluorine atoms, which transfers to the carbon spectrum if decoupling is not perfect, or restricted rotation of the MOM group causing rotamers. -

Solution: Run the experiment at 300K or 310K to sharpen signals via rapid averaging.

Rotational Isomers (Rotamers)

-

The MOM group is bulky and flanked by Br and F. At low temperatures, you may see doubling of signals due to restricted rotation around the C2-O bond.

-

Protocol: If peaks are doubled, warm the probe to 40°C. Coalescence confirms rotamers rather than impurities.

References

-

Reich, H. J. (2024).

C Chemical Shifts. University of Wisconsin-Madison. Link- Authoritative source for additivity rules and chemical shift prediction.

-

Doddrell, D., et al. (1976).[3] "

C Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2.[3] Link- Foundational text for C-F coupling constants ( through ) in benzenes.

-

ChemicalBook. (n.d.). Spectral Data for 1-Bromo-3,5-difluorobenzene. Link

- Provides the baseline spectral data for the core scaffold (minus the MOM group).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

Physicochemical Profiling and Synthetic Applications[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene , a highly functionalized aromatic intermediate critical in medicinal chemistry and agrochemical synthesis.[1] Beyond its molecular weight, this guide explores its structural utility as a "masked" phenol capable of participating in orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange (Li-Hal) sequences.[1]

Part 1: Physicochemical Characterization[1]

For researchers utilizing mass spectrometry (MS) or stoichiometry calculations, the distinction between average molecular weight and monoisotopic mass is critical due to the significant isotopic abundance of Bromine (

Quantitative Profile

| Property | Value | Notes |

| Molecular Formula | C₈H₇BrF₂O₂ | |

| Average Molecular Weight | 253.04 g/mol | Used for molarity/stoichiometry calculations.[1] |

| Monoisotopic Mass ( | 251.96 Da | Primary peak for MS identification (M+). |

| Isotopic Mass ( | 253.96 Da | Secondary peak (M+2), approx. equal intensity to M+. |

| Exact Mass | 251.9597 Da | High-resolution MS target.[1] |

| Heavy Atom Count | 13 | |

| ClogP (Estimated) | ~2.8 - 3.2 | Moderate lipophilicity due to fluorine substitution.[1] |

Structural Composition Analysis[1][2][3]

-

Core Scaffold: 1,2,3,5-tetrasubstituted benzene ring.

-

Protecting Group: Methoxymethyl (MOM) ether at position 2.

-

Reactive Handle: Bromine at position 1 (Ortho to MOM).

-

Modulators: Fluorine atoms at positions 3 and 5 (Ortho and Para to MOM).

Part 2: Strategic Design & Reactivity

The value of this molecule lies in its orthogonal reactivity . The MOM group serves a dual purpose: it protects the phenol from oxidation/alkylation and acts as a coordination site for metallation, although the presence of Bromine at C1 dominates the immediate reactivity profile via Lithium-Halogen exchange.

Reactivity Logic Map

The following diagram illustrates the functional logic of the molecule, highlighting how each substituent dictates synthetic possibilities.

Figure 1: Functional decomposition of the target molecule showing orthogonal reaction pathways.[1]

Part 3: Synthesis Protocol

Precursor: The synthesis typically begins with 2-bromo-4,6-difluorophenol (CAS 1815-09-4).[1] Transformation: Protection of the hydroxyl group using Chloromethyl methyl ether (MOM-Cl).[1]

Safety Critical Warning

DANGER: MOM-Cl is a known human carcinogen (OSHA regulated).[1] All operations must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield). Quenching must be performed carefully to destroy excess alkylating agent.

Step-by-Step Methodology

This protocol is self-validating; the disappearance of the broad phenolic -OH stretch (3200-3500 cm⁻¹) in IR and the appearance of the distinctive MOM methylene peak in NMR confirm success.[1]

-

Preparation:

-

Charge a dry Round Bottom Flask (RBF) with 2-bromo-4,6-difluorophenol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Cool the solution to 0°C under an inert atmosphere (

or Ar).

-

-

Base Addition:

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) dropwise. The solution may darken slightly.

-

-

Protection Step:

-

Add MOM-Cl (1.2 equiv) dropwise via syringe over 15 minutes.[1] Maintain 0°C to prevent exotherms.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

In-Process Check (IPC):

-

TLC: Mobile phase (10% EtOAc in Hexanes). The product will have a higher

than the starting phenol. -

Validation: Absence of starting material indicates completion.

-

-

Workup:

-

Purification:

-

Flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes gradient).

-

Yield Expectation: 85-95% (Colorless oil or low-melting solid).[1]

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for MOM protection.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

-

MOM Group: Look for a singlet at

ppm (3H, -OCH ₃) and a singlet at -

Aromatic Protons: Two distinct signals (or a complex multiplet depending on resolution) for the protons at C4 and C6. Note the splitting patterns caused by Fluorine coupling (

).

-

-

¹⁹F NMR:

-

Distinct signals for F3 and F5. Due to the asymmetric environment (Br at C1 vs H at C4/6), these fluorines are chemically non-equivalent, though they may overlap.

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Look for the characteristic 1:1 doublet at m/z 252/254, indicative of a mono-brominated species.

-

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (Standard reference for MOM protection protocols and stability). [1]

-

MOM Ethers - Organic Chemistry Portal. (General reactivity and stability data for Methoxymethyl ethers).

-

1-Bromo-3,5-difluorobenzene (Core Scaffold Properties). PubChem CID 136313.[4][5] (Used for baseline physicochemical properties of the fluorinated ring). [1]

-

Synthesis of Halogenated Phenols. Organic Syntheses. (General methodologies for bromination of phenols to access precursors).

Sources

An In-depth Technical Guide on the Role of the Methoxymethyl (MOM) Protecting Group in Benzene Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex, polysubstituted aromatic frameworks, the strategic use of protecting groups is paramount.[1] The methoxymethyl (MOM) ether has emerged as a versatile and widely employed protecting group for phenolic hydroxyls due to its robust nature and the diverse chemical transformations it facilitates.[2][3][4] This technical guide provides a comprehensive exploration of the MOM group's role in benzene synthesis. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles governing its introduction, its influence on regiochemical outcomes in aromatic functionalization, and the methodologies for its selective removal. We will delve into its critical function as a powerful directing group in ortho-metalation reactions and its predictable influence on electrophilic aromatic substitution, providing field-proven protocols and mechanistic insights to empower chemists in the design and execution of sophisticated synthetic strategies.

The Methoxymethyl (MOM) Group: A Strategic Overview

The primary function of a protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions while transformations occur elsewhere in the molecule.[1][3] For phenols, the acidic proton and the electron-rich nature of the hydroxyl group necessitate protection in many synthetic sequences. The MOM group (–CH₂OCH₃) converts the phenol into a methoxymethyl ether, which is structurally an acetal.[5] This transformation is key to its utility; acetals are stable under a wide array of non-acidic conditions, including exposure to strong bases, organometallic reagents, hydridic reducing agents, and many oxidants.[2][6]

The selection of the MOM group is often driven by its advantageous properties:

-

Ease of Introduction: It can be readily introduced under relatively mild conditions.

-

Chemical Stability: It is inert to many common reagents used in aromatic synthesis.

-

Controlled Removal: It can be cleaved under specific, typically acidic, conditions to regenerate the parent phenol.[5]

-

Regiochemical Control: Crucially, the MOM group is not merely a passive spectator. It actively influences the regioselectivity of subsequent C-C and C-X bond-forming reactions on the benzene ring.

Methodologies for MOM Protection of Phenols

The conversion of a phenol to its MOM ether is a cornerstone of its application. The choice of method is often dictated by the substrate's sensitivity and safety considerations.

Classical Method: Alkylation with Chloromethyl Methyl Ether (MOM-Cl)

The traditional and highly effective method involves the Sₙ2 reaction of a phenoxide with chloromethyl methyl ether (MOM-Cl).[3][7] A base is required to deprotonate the phenol, generating the nucleophilic phenoxide.

Causality in Reagent Selection:

-

Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete and irreversible deprotonation.[5][8] For more sensitive substrates, a hindered amine base such as N,N-diisopropylethylamine (DIPEA) can be employed, which mops up the HCl byproduct without being overly basic.[5][8]

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reagents and facilitate the reaction.

Critical Safety Note: Chloromethyl methyl ether (MOM-Cl) is a potent human carcinogen, and its use is highly regulated.[9][10] Handling requires stringent safety protocols, and the development of safer alternatives is a significant focus in process chemistry.

-

To a solution of the phenol (1.0 eq.) in dichloromethane (DCM, ~0.5 M), add N,N-diisopropylethylamine (DIPEA, 4.0 eq.).

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Argon).

-

Add chloromethyl methyl ether (MOM-Cl, 3.0 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safer, Alternative Methodologies

To circumvent the hazards of MOM-Cl, several alternative reagents have been developed.

-

Dimethoxymethane (Formaldehyde Dimethyl Acetal): This method involves an acid-catalyzed acetal exchange reaction.[9] Reagents like phosphorus pentoxide (P₂O₅) or Nafion-H can be used as catalysts.[9][10]

-

Methoxymethyl Acetate: In the presence of a Lewis acid catalyst like zinc chloride, methoxymethyl acetate serves as an effective MOM-donating reagent under mild conditions.

-

Methoxymethyl-2-pyridylsulfide (MOM-ON): This reagent, when activated by a mild Lewis acid like silver triflate (AgOTf), allows for methoxymethylation under very mild, neutral conditions, suitable for highly sensitive substrates.[10]

Summary of MOM Protection Methods

| Reagent(s) | Base/Catalyst | Typical Solvent | Conditions | Yield (%) | Key Considerations |

| MOM-Cl | NaH | THF / DMF | 0 °C to RT | 74 - 96[7] | Highly efficient; MOM-Cl is a carcinogen.[9] |

| MOM-Cl | DIPEA | DCM | 0 °C to RT | 85 - 98[7] | Milder base for sensitive substrates. |

| Dimethoxymethane | P₂O₅ / Montmorillonite | DCM / CHCl₃ | Reflux | Moderate-Good | Safer alternative to MOM-Cl.[9][10] |

| Methoxymethyl Acetate | ZnCl₂ | DCM | RT | 66 - 81 | Mild Lewis acid catalysis. |

The MOM Group as a Regiochemical Controller in Benzene Synthesis

Once installed, the MOM group exerts a profound influence on subsequent functionalization steps, primarily through two distinct mechanisms: directed ortho-metalation and modulation of electrophilic aromatic substitution.

Stability and Orthogonality

A key feature of a good protecting group is its stability under a range of conditions, allowing for "orthogonal" chemical steps. The MOM ether is notably stable to:

-

Strongly Basic Conditions: Resistant to reagents like LDA, NaH, and organolithiums at low temperatures.[2][11]

-

Nucleophiles: Generally unreactive towards common nucleophiles.[6]

-

Standard Reducing Agents: Stable to LiAlH₄ and NaBH₄.[11]

-

Many Oxidizing Agents: Tolerates many common oxidants.[6]

However, its lability under certain conditions must be considered during synthetic planning:

-

Strongly Acidic Conditions: This is the basis for its removal.[5]

-

Lewis Acids: Can be cleaved by Lewis acids like TiCl₄, SnCl₄, and BBr₃. This can be an unintended side reaction or a deliberate deprotection strategy.[2][11]

-

Specific Hydride Reagents: Diisobutylaluminum hydride (DIBAL-H) can cleave MOM ethers, likely due to its Lewis acidic nature.[11]

Directed ortho-Metalation (DoM)

Perhaps the most powerful application of the MOM group in benzene synthesis is its role as a Directed Metalation Group (DMG).[12] DoM is a process that allows for the highly regioselective deprotonation of the aromatic proton ortho to the DMG.[13][14]

Mechanism of Action:

-

The oxygen atoms of the MOM group act as Lewis bases, coordinating to the lithium atom of a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

-

This coordination event pre-positions the base in close proximity to the C-H bond at the ortho position.

-

The base then abstracts the ortho proton, which is rendered more acidic by the inductive effect of the oxygen and the coordination, to form a stabilized ortho-lithiated aryl species.

-

This aryllithium intermediate can then be trapped by a wide variety of electrophiles (E⁺), installing a new substituent exclusively at the ortho position.[13]

This method provides access to 1,2-disubstituted benzene derivatives that are often difficult to synthesize via classical electrophilic aromatic substitution (EAS), which typically yields a mixture of ortho and para products.[13]

// Nodes Start [label="MOM-Protected Phenol", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Ortho-Lithiated Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ortho-Functionalized Product", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Intermediate [label="+ R-Li (e.g., n-BuLi)\n- R-H\nCoordination & Deprotonation", color="#4285F4"]; Intermediate -> Product [label="+ Electrophile (E⁺)\n- Li⁺", color="#34A853"]; } axd Caption: Workflow for Directed ortho-Metalation

Influence on Electrophilic Aromatic Substitution (EAS)

In the context of classical EAS, the -OMOM group functions as a potent activating, ortho, para-directing group.[15][16] Similar to a methoxy (-OCH₃) group, the lone pair of electrons on the oxygen atom directly attached to the ring can be delocalized into the aromatic π-system via resonance.[17][18] This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The resonance structures show a buildup of negative charge specifically at the ortho and para positions, directing incoming electrophiles to these sites.[15][18]

This property allows for a complementary strategy to DoM. If para substitution is desired, or if the strong basic conditions of DoM are incompatible with other functional groups, EAS can be employed on the MOM-protected phenol to achieve the desired functionalization pattern.[19][20][21]

Methodologies for MOM Deprotection

The final step in many synthetic sequences is the removal of the MOM group to unveil the free phenol. The choice of deprotection method is critical to ensure the integrity of the final product, especially if it contains other sensitive functional groups.

Standard Method: Acidic Hydrolysis

The most common method for MOM cleavage is acidic hydrolysis.[5] The acetal linkage is susceptible to acid, leading to its efficient removal.

Mechanism of Action:

-

Protonation of one of the ether oxygens (typically the methoxy oxygen) by a strong acid (H⁺) generates a good leaving group (methanol).

-

Departure of methanol forms a resonance-stabilized oxocarbenium ion.

-

Nucleophilic attack by water on the carbocation, followed by loss of a proton, regenerates the phenol and releases formaldehyde.

-

Dissolve the MOM-protected compound (1.0 eq.) in a suitable solvent mixture, such as methanol/water (4:1 v/v) or THF.

-

Add a catalytic amount of concentrated hydrochloric acid (HCl) (e.g., 2-3 drops) or another strong protic acid like trifluoroacetic acid (TFA).[5]

-

Stir the reaction at room temperature or warm gently (e.g., 40-50 °C) and monitor for completion by TLC.

-

Once complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Remove the organic solvent (methanol/THF) under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product phenol as necessary.

Milder and Chemoselective Deprotection Methods

When substrates contain other acid-labile groups (e.g., silyl ethers, t-butyl esters, other acetals), standard acidic hydrolysis is not viable. In these cases, milder and more chemoselective methods are required.

| Method | Reagent(s) | Conditions | Key Advantage |

| Lewis Acid | MgBr₂, ZnBr₂, TiCl₄ | Aprotic solvent (DCM) | Can offer selectivity over other groups.[2][22] |

| Silyl Reagents | TMSBr or TMSOTf / 2,2'-bipyridyl | DCM, low temp | Mild, non-acidic conditions.[4][11][23] |

| Heterogeneous Acid | NaHSO₄·SiO₂ | DCM, RT | Simple filtration workup, reusable catalyst.[2][24] |

These methods often operate under non-protic conditions, expanding the compatibility window and enabling the synthesis of highly complex molecules.[4] For example, using TMSOTf and 2,2'-bipyridyl can deprotect an aromatic MOM ether while leaving an acid-labile trityl (Tr) ether intact.[4]

// Nodes Start [label="Ar-O-CH₂-OCH₃"]; Protonated [label="Ar-O-CH₂-O⁺(H)CH₃"]; Carbocation [label="[Ar-O-CH₂]⁺ + CH₃OH"]; Hydrated [label="Ar-O-CH₂(OH)"]; Final [label="Ar-OH + CH₂O"];

// Edges Start -> Protonated [label="+ H⁺", color="#EA4335"]; Protonated -> Carbocation [label="- CH₃OH", color="#EA4335"]; Carbocation -> Hydrated [label="+ H₂O", color="#4285F4"]; Hydrated -> Final [label="- H⁺", color="#34A853"]; } axd Caption: Mechanism of Acid-Catalyzed MOM Deprotection

Conclusion: The MOM Group as an Indispensable Synthetic Tool

The methoxymethyl (MOM) group transcends its role as a simple hydroxyl protecting agent in the synthesis of substituted benzenes. It is a strategic tool that enables chemists to exert precise control over regiochemistry. Its stability provides the necessary orthogonality for multi-step sequences, while its capacity to act as a powerful directed ortho-metalation group offers a reliable pathway to 1,2-disubstituted aromatics. This function, complemented by its predictable behavior as an ortho, para-director in electrophilic aromatic substitution, makes the MOM group an indispensable part of the modern synthetic chemist's toolkit. A thorough understanding of its application, stability limits, and the diverse methods for its removal is critical for the successful design and execution of synthetic routes toward complex aromatic targets in research and industry.

References

- Benchchem. (n.d.). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.

- Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org.

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved February 17, 2026, from [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved February 17, 2026, from [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved February 17, 2026, from [Link]

- Google Patents. (1976). Process for methoxymethylation of phenolic hydroxyl groups.

-

PubMed. (2007). Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. Retrieved February 17, 2026, from [Link]

-

SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved February 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved February 17, 2026, from [Link]

-

American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Retrieved February 17, 2026, from [Link]

-

Reddit. (2021). Stability of -OMOM protecting groups. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Phenol methoxymethyl ether substrates. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 17, 2026, from [Link]

-

Fiveable. (2025). Synthesis of Polysubstituted Benzenes. Retrieved February 17, 2026, from [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved February 17, 2026, from [Link]

-

Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved February 17, 2026, from [Link]

-

BYJU'S. (2016). Directive Influence Of Functional Group In Mono Substituted Benzene. Retrieved February 17, 2026, from [Link]

-

CK-12 Foundation. (2025). Directive Influence of Functional Group in Monosubstituted Benzene. Retrieved February 17, 2026, from [Link]

-

Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Retrieved February 17, 2026, from [Link]

-

PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025). (PDF) Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. Retrieved February 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 4.1.9: Synthesis of Polysubstituted Benzenes. Retrieved February 17, 2026, from [Link]

-

Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved February 17, 2026, from [Link]

-

YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

PMC. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved February 17, 2026, from [Link]

-

ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved February 17, 2026, from [Link]

-

OpenStax. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved February 17, 2026, from [Link]

-

OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved February 17, 2026, from [Link]

-

Harvard University. (n.d.). Directed Ortho Metalation. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved February 17, 2026, from [Link]

-

OSTI.gov. (2003). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Retrieved February 17, 2026, from [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. MOM Ethers [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. byjus.com [byjus.com]

- 16. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 17. CK12-Foundation [flexbooks.ck12.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. fiveable.me [fiveable.me]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity of Bromodifluorobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Bromodifluorobenzene derivatives, in particular, serve as versatile building blocks, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation while imparting unique physicochemical properties through difluoro substitution. This guide provides an in-depth exploration of the reactivity of these valuable synthons, focusing on the key transformations that underpin their utility in contemporary chemical synthesis. We will delve into the mechanistic nuances and practical considerations of cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing field-proven insights to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures.[1] For bromodifluorobenzene derivatives, the inherent reactivity of the carbon-bromine bond facilitates a range of powerful transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the two fluorine atoms can further influence the reactivity of the C-Br bond, often enhancing the rate of the crucial oxidative addition step in the catalytic cycle.[2][3]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[4][5] The reaction of a bromodifluorobenzene derivative with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base, provides a reliable route to fluorinated biphenyls. These motifs are prevalent in pharmaceuticals and advanced materials.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with electron-poor aryl bromides like bromodifluorobenzenes. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have proven highly effective in these transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromodifluorobenzene Derivatives

| Bromodifluorobenzene Isomer | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 92 | [4] |

| 1-Bromo-3,5-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 88 | [4] |

| 1-Bromo-3,4-difluorobenzene | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | t-BuOH/H₂O (4:1) | 80 | 95 | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2,4-difluorobenzene

-

To an oven-dried Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add SPhos (0.04 mmol) and degassed toluene (9 mL) and water (1 mL).

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-difluorobiphenyl.[4]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes.[1][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The difluoro substitution pattern on the bromobenzene ring can influence the site-selectivity of the reaction in poly-substituted substrates. For instance, in 1,2-dibromo-3,5-difluorobenzene, Sonogashira coupling occurs with high selectivity at the 1-position due to a combination of electronic and steric factors.

Experimental Protocol: Site-Selective Sonogashira Coupling of 1,2-Dibromo-3,5-difluorobenzene

-

A solution of 1,2-dibromo-3,5-difluorobenzene (1.0 mmol), the terminal alkyne (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of triethylamine and THF (1:1, 10 mL) is prepared in a sealed tube.

-

The mixture is degassed by three freeze-pump-thaw cycles.

-

The reaction is stirred at 60 °C for 8 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the mono-alkynylated product.

Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction offers a valuable method for the introduction of vinyl groups onto the bromodifluorobenzene core. The reaction typically proceeds with high trans selectivity.

Table 2: Illustrative Conditions for the Heck Reaction with Bromodifluorobenzene

| Bromodifluorobenzene Isomer | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-3,4-difluorobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 85 |

| 1-Bromo-2,5-difluorobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMF | 120 | 78 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[9][10] This reaction is of paramount importance in drug discovery, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules. The reaction of bromodifluorobenzene derivatives with a wide range of primary and secondary amines can be achieved using various generations of palladium catalysts and specialized phosphine ligands.[11]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation

The presence of two strongly electron-withdrawing fluorine atoms on the benzene ring significantly activates bromodifluorobenzene derivatives towards nucleophilic aromatic substitution (SNAr).[12] In this reaction, a nucleophile displaces a leaving group (in this case, often the bromide, but sometimes a fluoride) on the aromatic ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, the stability of which is enhanced by the inductive and mesomeric effects of the fluorine atoms.[13]

The regioselectivity of SNAr on unsymmetrically substituted bromodifluorobenzenes is a critical consideration. The position of nucleophilic attack is governed by the relative ability of the fluorine atoms and other substituents to stabilize the negative charge in the Meisenheimer intermediate. Generally, attack occurs at the carbon atom that leads to the most stable intermediate, which is often influenced by the combined electronic effects of the substituents.[14][15]

Table 3: Regioselectivity in SNAr of 1-Bromo-2,4-difluorobenzene

| Nucleophile | Product(s) | Major Product | Rationale |

| Sodium methoxide | 4-Bromo-2-fluoro-1-methoxybenzene and 2-Bromo-4-fluoro-1-methoxybenzene | 4-Bromo-2-fluoro-1-methoxybenzene | Attack at C-1 is favored due to stabilization of the negative charge by the para-fluorine and ortho-bromine. |

| Pyrrolidine | 4-(4-Bromo-2-fluorophenyl)pyrrolidine and 4-(2-Bromo-4-fluorophenyl)pyrrolidine | 4-(4-Bromo-2-fluorophenyl)pyrrolidine | Similar to alkoxides, the stability of the Meisenheimer intermediate directs the regioselectivity. |

Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Bromo-2,4-difluorobenzene with Sodium Methoxide

-

To a solution of 1-bromo-2,4-difluorobenzene (1.0 mmol) in anhydrous dimethylformamide (DMF) (5 mL) is added sodium methoxide (1.2 mmol).

-

The reaction mixture is stirred at 80 °C for 4 hours.

-

After cooling, the reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

-

The product ratio is determined by GC-MS or ¹H NMR analysis, and the major product is isolated by column chromatography.

Metal-Halogen Exchange: Generating Potent Organometallic Intermediates

Metal-halogen exchange is a fundamental transformation that converts the C-Br bond of bromodifluorobenzene into a C-metal bond, typically with lithium or magnesium, to generate highly reactive organolithium or Grignard reagents.[16] These organometallic intermediates can then be reacted with a wide variety of electrophiles to introduce a diverse array of functional groups.

The formation of these reagents requires anhydrous conditions and careful handling due to their reactivity with moisture and air. For some substrates, there can be competition between metal-halogen exchange and deprotonation of an acidic C-H bond on the aromatic ring, particularly when using organolithium reagents.[17]

Experimental Protocol: Formation of 2,4-Difluorophenylmagnesium Bromide and Reaction with an Electrophile

-

In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 mmol).

-

Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

-

Add a solution of 1-bromo-2,4-difluorobenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required.

-

Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining solution of 1-bromo-2,4-difluorobenzene at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the solution to 0 °C and add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.[16]

Caption: General workflow for metal-halogen exchange and subsequent electrophilic quench.

Conclusion and Future Outlook

Bromodifluorobenzene derivatives are undeniably powerful and versatile building blocks in modern organic synthesis. Their reactivity profile, characterized by a facile C-Br bond cleavage in cross-coupling and metal-halogen exchange reactions, coupled with an activated ring system for nucleophilic aromatic substitution, provides chemists with a rich toolbox for molecular construction. Understanding the interplay of the electronic and steric effects of the difluoro substitution is paramount to controlling the outcome of these reactions, particularly in terms of regioselectivity.

As the demand for complex, fluorinated molecules continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, selective, and sustainable methods for the transformation of bromodifluorobenzene derivatives will remain a key area of research. Advances in catalyst design, flow chemistry, and a deeper mechanistic understanding will undoubtedly unlock new and exciting avenues for the application of these valuable synthetic intermediates.

References

-

Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

- Schlosser, M., & Heiss, C. (2003). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. European Journal of Organic Chemistry, 2003(1), 107-115.

- Bouley, B. S., Bae, D. Y., Zhou, W., Griego, L., & Mirica, L. M. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.

- Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. (2018).

- Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945.

-

Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025).

-

Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025). PubMed. Retrieved from [Link]

- Algera, R. F., Tcyrulnikov, S., & Reyes, G. P. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society.

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

The Grignard Reaction. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

-

Regioselectivity of fluorine substitution by alkoxides on unsymmetrical difluoroarenes. (2025). ResearchGate. Retrieved from [Link]

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 5.

-

Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Razafindrainibe, F., Voros, C., Yerri, J., Nimmakayala, M. R., Tissier, A., Mardy, K., Reihanian-Hadany, N., Brown, R. C. D., & Baati, R. (2014). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoropyridin-2-carbonitriles. Synlett, 25(19), 2753-2757.

- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2012). Green Chemistry, 14(3), 633-637.

- Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. (2014). Green and Sustainable Chemistry, 4(1), 1-6.

- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry, 9, 1594-1602.

- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules, 18(10), 12469-12481.

- Paju, A., Koppel, I., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875.

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. (2018). Green Chemistry, 20(23), 5468-5474.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17954-17965.

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society, 142(40), 17068-17077.

- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (2014). Synthesis, 46(15), 1989-2003.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]

-

Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. (n.d.). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]

- Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. (2016). CHIMIA International Journal for Chemistry, 70(1), 48-52.

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. chemrxiv.org [chemrxiv.org]

Methodological & Application

Suzuki coupling protocol using 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for synthesizing complex biaryl structures. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a detailed, step-by-step experimental procedure, troubleshooting advice, and a subsequent deprotection protocol for the methoxymethyl (MOM) group.

Introduction: Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have established it as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The catalytic cycle, as illustrated below, classically involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

-

Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This application note focuses on the substrate This compound . This molecule presents specific electronic features that influence the reaction strategy:

-